5-(Tributylstannyl)pyridinecarboxylic acid ethyl ester
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Overview
Description
5-(Tributylstannyl)pyridinecarboxylic acid ethyl ester is an organotin compound that features a pyridine ring substituted with an ethyl ester and a tributylstannyl group. Organotin compounds are known for their applications in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the tributylstannyl group makes this compound a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tributylstannyl)pyridinecarboxylic acid ethyl ester typically involves the stannylation of a pyridine derivative. One common method is the reaction of 5-bromopyridine-3-carboxylate with tributyltin hydride in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Tributylstannyl)pyridinecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Stille coupling reactions, where the stannyl group reacts with an organic halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Oxidation and Reduction: The compound can undergo oxidation to form the corresponding pyridine oxide or reduction to yield the pyridine derivative.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Nucleophiles: Such as amines or alcohols, used in substitution reactions to replace the stannyl group.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid, used in oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride, used in reduction reactions.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Biaryl Compounds: Formed through Stille coupling reactions.
Pyridine Oxides: Formed through oxidation reactions.
Scientific Research Applications
5-(Tributylstannyl)pyridinecarboxylic acid ethyl ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: Utilized in the preparation of functional materials with specific properties.
Catalysis: Acts as a ligand or catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(Tributylstannyl)pyridinecarboxylic acid ethyl ester involves the activation of the stannyl group, which facilitates its participation in various chemical reactions. The palladium-catalyzed coupling reactions, for example, involve the oxidative addition of the organic halide to the palladium catalyst, followed by the transmetalation with the stannyl compound and reductive elimination to form the final product. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
5-(Tributylstannyl)pyridinecarboxylic acid ethyl ester can be compared with other organotin compounds, such as:
Tributyltin Chloride: A commonly used organotin reagent with similar reactivity.
Trimethyltin Chloride: Another organotin compound with different steric and electronic properties.
Ethyl 5-trimethylsilylpyridine-3-carboxylate: A silicon analog with distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tributylstannyl group, which imparts unique reactivity and versatility in organic synthesis.
Properties
IUPAC Name |
ethyl 5-tributylstannylpyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8NO2.3C4H9.Sn/c1-2-11-8(10)7-4-3-5-9-6-7;3*1-3-4-2;/h4-6H,2H2,1H3;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRZFRVOIPSYPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO2Sn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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